
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is a chemical compound with the molecular formula C8H14O3 It is an ester derivative of 4-pentenoic acid, characterized by the presence of an ethyl group at the third carbon and a hydroxyl group at the second carbon in the (2R,3S) configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- can be achieved through several synthetic routes. One common method involves the esterification of 4-pentenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Another approach involves the use of 3-ethyl-2-hydroxy-4-pentenoic acid as a starting material, which is then esterified with methanol under similar conditions. The stereochemistry of the product is controlled by the choice of starting materials and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The double bond in the pentenoic acid moiety can undergo addition reactions with halogens or hydrogen halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Pentenoic acid, 3-ethyl-2-oxo-, methyl ester.
Reduction: 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl alcohol.
Substitution: 4-Bromo-3-ethyl-2-hydroxy-4-pentenoic acid, methyl ester.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate for enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid, 3-hydroxy-, ethyl ester, (3S)-: Similar structure but with an ethyl ester group and different stereochemistry.
Pentanoic acid, 2-hydroxy-4-methyl-, ethyl ester: Similar backbone but with a methyl group instead of an ethyl group.
4-Pentenoic acid, 3-methyl-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
4-Pentenoic acid, 3-ethyl-2-hydroxy-, methyl ester, (2R,3S)- is unique due to its specific stereochemistry and the presence of both an ethyl group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
189690-88-8 |
|---|---|
Molekularformel |
C8H14O3 |
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-ethyl-2-hydroxypent-4-enoate |
InChI |
InChI=1S/C8H14O3/c1-4-6(5-2)7(9)8(10)11-3/h4,6-7,9H,1,5H2,2-3H3/t6-,7-/m1/s1 |
InChI-Schlüssel |
XQKACHZGSYNXFD-RNFRBKRXSA-N |
Isomerische SMILES |
CC[C@@H](C=C)[C@H](C(=O)OC)O |
Kanonische SMILES |
CCC(C=C)C(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


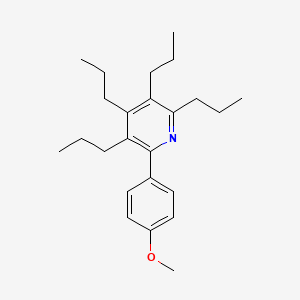
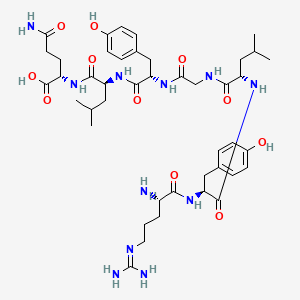
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
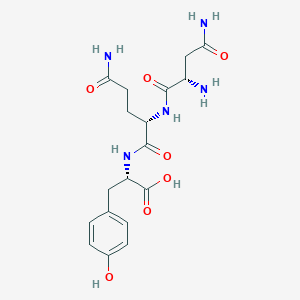
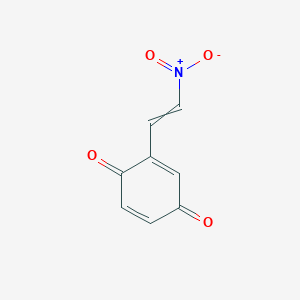

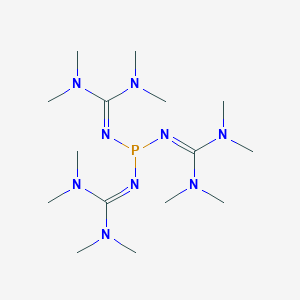


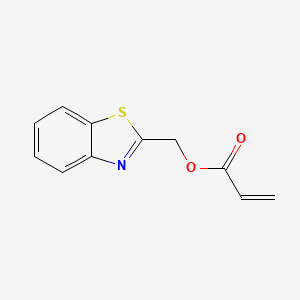
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)
![1H-4,7-Methano-1,2,3-triazolo[4,5-E][1,3]diazepine](/img/structure/B14248244.png)
![Bicyclo[2.2.2]oct-2-yne](/img/structure/B14248245.png)
![N-Acetyl-S-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-L-cysteine](/img/structure/B14248254.png)
